(S)-Benzyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate
Description
(S)-Benzyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate is a chiral oxazolidine derivative with a complex stereochemical and functional group architecture. Its structure includes:
- A benzyl ester group at the 3-position, providing lipophilicity and stability.
- A 2,5-dioxooxazolidine core, a cyclic carbamate system that enhances reactivity toward nucleophiles.
- A 3-(tert-butoxy)-3-oxopropyl substituent at the 4-position, serving as a sterically hindered ester-protected carboxylic acid.
This compound is primarily utilized in asymmetric organic synthesis, acting as a chiral auxiliary or intermediate in the preparation of enantiomerically pure pharmaceuticals. The tert-butoxy group offers acid-labile protection, enabling selective deprotection under controlled conditions (e.g., trifluoroacetic acid) .
Properties
Molecular Formula |
C18H21NO7 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
benzyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C18H21NO7/c1-18(2,3)26-14(20)10-9-13-15(21)25-17(23)19(13)16(22)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |
InChI Key |
IXXGFAPVXZTGEV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Oxopropyl Group: The oxopropyl group can be introduced through a Michael addition reaction using an appropriate Michael acceptor.
Benzylation: The final step involves the benzylation of the oxazolidine ring using benzyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of (S)-Benzyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxazolidine compounds, including (S)-Benzyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate, have shown potential in anticancer applications. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
Oxazolidine derivatives are known for their antimicrobial activities. The structure of (S)-Benzyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate may contribute to its efficacy against bacterial strains. Research has highlighted the importance of structural modifications in enhancing antimicrobial activity.
Synthetic Routes
(S)-Benzyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate serves as an intermediate in the synthesis of various organic compounds. Several synthetic routes have been proposed for its preparation, often involving protection-deprotection strategies and careful monitoring of reaction conditions to ensure high yields .
Versatile Building Block
The compound acts as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the development of derivatives with varied biological activities, which is crucial for drug discovery and development .
Case Study: Anticancer Derivatives
A study focused on benzilic acid derivatives demonstrated that modifications to the oxazolidine structure could enhance anticancer activity against specific cell lines . This finding underscores the potential of (S)-Benzyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate in developing new anticancer agents.
Case Study: Antimicrobial Efficacy
Another research project explored the antimicrobial properties of oxazolidine derivatives, finding significant activity against resistant bacterial strains. This suggests that (S)-Benzyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate could be further investigated for its potential use in treating infections caused by resistant pathogens .
Mechanism of Action
The mechanism of action of (S)-Benzyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the oxazolidine ring and tert-butoxy group can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Research Findings and Limitations
Biological Activity
(S)-Benzyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate, identified by CAS number 918949-31-2, is a compound with significant biological activity that has garnered interest in various fields of research, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of (S)-Benzyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate is . The compound features a dioxooxazolidine ring, which is known for its role in various biological processes. The presence of the tert-butoxy group contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.
Research indicates that the biological activity of (S)-Benzyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest that it may act as an inhibitor of certain proteases, which are critical for various physiological processes.
- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments. This activity is crucial for protecting cells from damage associated with chronic diseases.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of (S)-Benzyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific proteases | |
| Antioxidant Activity | Scavenges free radicals | |
| Anti-inflammatory Effects | Modulates inflammatory cytokines |
Case Studies
- Case Study on Enzyme Inhibition : A study investigated the inhibitory effects of (S)-Benzyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate on a particular protease involved in cancer progression. Results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in oncology.
- Antioxidant Properties : In vitro experiments demonstrated that the compound effectively reduced oxidative stress markers in human cell lines exposed to oxidative agents. This suggests a protective role against cellular damage, which is pivotal in aging and degenerative diseases.
Research Findings
Recent studies have focused on the synthesis and optimization of (S)-Benzyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate analogs to enhance its biological efficacy. Researchers have identified structural modifications that improve its potency and selectivity towards target enzymes.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic workflows?
- The compound contains a benzyl ester (protecting group), a tert-butoxy carbonyl group (steric protection for carboxylic acid), and a 2,5-dioxooxazolidine core (rigid bicyclic scaffold). These features impact stability, solubility, and reactivity:
- The tert-butoxy group prevents premature hydrolysis under basic conditions .
- The oxazolidine ring’s electron-deficient carbonyl groups may participate in nucleophilic additions or cyclization reactions.
- Methodological Insight: Use TLC and NMR to monitor stability during reactions involving nucleophiles or acidic/basic conditions .
Q. What synthetic strategies are employed to prepare this compound, and how are critical intermediates purified?
- Stepwise Synthesis :
Chiral Induction : Asymmetric synthesis using chiral auxiliaries (e.g., oxazolidinones) to establish the (S)-configuration .
Protection/Deprotection : tert-Butyl groups protect carboxylates during multi-step synthesis; TFA selectively removes them without disrupting the oxazolidine core .
Purification : Column chromatography (e.g., petroleum ether/EtOAc gradients) isolates intermediates, with TLC validation at each step .
- Yield Optimization : Control reaction temperatures (e.g., IBX-mediated oxidations at 0–25°C) to minimize side reactions .
Advanced Research Questions
Q. How can enantiomeric purity be maintained or improved during large-scale synthesis?
- Chiral Resolution :
- Use chiral HPLC with cellulose-based columns to separate enantiomers.
- Employ asymmetric catalysts (e.g., Evans’ oxazaborolidines) during key steps like ketone reductions .
Q. What advanced analytical techniques resolve contradictions in characterizing reactive intermediates (e.g., epimerization or tautomerism)?
- Multi-Technique Cross-Validation :
- HRMS : Confirm molecular formulas of unstable intermediates.
- Variable-Temperature NMR : Detect dynamic processes (e.g., ring-opening tautomerism in the oxazolidine core).
- X-Ray Crystallography : Assign absolute stereochemistry definitively .
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?
- Stability Profile :
- Moisture Sensitivity : The tert-butoxy group hydrolyzes in humid environments; store desiccated at -20°C .
- Thermal Degradation : Above 40°C, the oxazolidine ring may undergo retro-aldol cleavage.
Q. What role does the oxazolidine core play in facilitating stereoselective transformations (e.g., cycloadditions or cross-couplings)?
- Mechanistic Insight :
- The electron-deficient 2,5-dioxooxazolidine acts as a dienophile in Diels-Alder reactions.
- Steric hindrance from the benzyl group directs regioselectivity in Pd-catalyzed couplings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
